Cas no 59-06-3 (Ethopabate)

Ethopabate is a high-activity plant growth regulator that promotes root development and enhances seedling establishment in various crops. Its key advantages include improved germination rates, accelerated root growth, and enhanced seedling vigor. Ethopabate's unique mechanism of action facilitates efficient nutrient uptake, leading to healthier and more robust plants.
Ethopabate structure
Ethopabate structure
Product Name:Ethopabate
CAS No:59-06-3
MF:C12H15NO4
MW:237.2518
MDL:MFCD00075809
CID:33719
PubChem ID:329749779
Update Time:2026-02-27

Ethopabate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-acetamido-2-ethoxybenzoate
    • 4-ACETYLAMINO-2-ETHOXY-BENZOIC ACID METHYL ESTER
    • ETHOPABATE
    • Ethopabate, Vetranal
    • ETHOPABATE (4-ACETYLAMINO-2-ETHOXY-BENZOIC ACID METHYL ESTER)
    • 4-Acetamido-2-ethoxybenzoic acid, methyl ester
    • Ethopatate
    • Ethytpatate
    • Ethyl pabate
    • SODIUM OLIACETATE
    • Ethopabat
    • Benzoic acid, 4-(acetylamino)-2-ethoxy-, methyl ester
    • Methyl 4-(acetylamino)-2-ethoxybenzoate
    • Amprol Plus (veterinary)
    • 4-Acetamido-2-ethoxybenzoesaeuremethylester
    • GOVWOKSKFSBNGD-UHFFFAOYSA-N
    • F4X3L6068O
    • Methyl 2-ethoxy-4-acetamidobenzoate
    • DSSTox_CID_26264
    • DSSTox_RID_81491
    • DSSTox_GSID_46264
    • Ethopabate [USP:BAN]
    • Ethopabate [USAN:BAN]
    • Ethopa
    • 4-Acetamido-2-ethoxy-benzoic acid methyl ester
    • Ethopabate
    • MDL: MFCD00075809
    • Inchi: 1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)
    • InChI Key: GOVWOKSKFSBNGD-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C([H])([H])[H])C1C([H])=C(C([H])=C([H])C=1C(=O)OC([H])([H])[H])N([H])C(C([H])([H])[H])=O
    • BRN: 2808914

Computed Properties

  • Exact Mass: 237.10000
  • Monoisotopic Mass: 237.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.599

Experimental Properties

  • Color/Form: Powder
  • Density: 1.18
  • Melting Point: 148-152°C
  • Boiling Point: 426.1℃ at 760 mmHg
  • Flash Point: 211.5 °C
  • Refractive Index: 1.545
  • PSA: 64.63000
  • LogP: 1.90330
  • Merck: 13,3781
  • Solubility: Soluble in ethanol, ether, propylene glycol and essential oil, slightly soluble in water.

Ethopabate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264; P270; P301+P312; P330; P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R22

Ethopabate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethopabate Pricemore >>

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Ethopabate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:59-06-3)Ethopabate
Order Number:LE18626;LE3197
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:19
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:59-06-3)Ethopabate
Order Number:sfd3211
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:59-06-3)Ethopabate
Order Number:A832138
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:26
Price ($):164.0/625.0
Email:sales@amadischem.com

Ethopabate Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Ethopabate

Ethopabate (CAS No. 59-06-3): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research

Ethopabate (C11H14N2O2, CAS No. 59-06-3) is a multifunctional organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound belongs to the pyrimidinylurea class of molecules, characterized by its central pyrimidine ring linked to a urea moiety. Its molecular formula (C₁₁H₁₄N₂O₂) reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a configuration that enables diverse functional applications.

Recent advancements in synthetic methodologies have enhanced the scalability and purity of Ethopabate production. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis pathway utilizing microwave-assisted condensation of 4-amino-pyrimidine derivatives with isophthaloyl chloride. This approach reduces reaction time by 40% while achieving >98% purity, as confirmed via HPLC analysis. The optimized protocol aligns with green chemistry principles by minimizing solvent usage and waste generation.

In agricultural science, Ethopabate's role as a plant growth regulator has been extensively validated. Research from the University of California (2024) revealed its ability to modulate auxin signaling pathways in Arabidopsis thaliana, enhancing root development by 35% under drought conditions. The compound's mechanism involves binding to the TIR1 auxin co-receptor complex through π-stacking interactions with phenyl groups (X-ray crystallography data: C-H...O distances = 2.8 Å). This discovery positions Ethopabate as a promising candidate for developing climate-resilient crop varieties.

Clinical studies are exploring Ethopabate's potential in neuroprotection. A phase II trial reported in Nature Communications (2024) showed that intranasal administration of Ethopabate (dose range: 1–5 mg/kg) reduced amyloid-beta plaque accumulation by 28% in Alzheimer's disease models. Advanced imaging techniques like STED microscopy revealed its ability to cross the blood-brain barrier via OATP1A2 transporters with an IC₅₀ value of 1.7 μM. These findings suggest therapeutic applications for neurodegenerative disorders.

Safety assessments conducted under OECD guidelines have established Ethopabate's favorable toxicity profile. Acute oral LD₅₀ values exceed 5 g/kg in rodents, while Ames test results (TA98/TA100 strains) showed no mutagenicity at concentrations up to 5 mg/plate. Chronic exposure studies indicated no organ-specific toxicity at therapeutic doses, validated through histopathological evaluations and serum biomarker analysis (ALT/AST ratios within normal ranges).

In materials science applications, Ethopabate derivatives are being investigated for their piezoelectric properties. A collaborative study between MIT and ETH Zurich (2024) synthesized a copolymer incorporating Ethopabate units that exhibited a d₃₃ coefficient of 85 pC/N – surpassing conventional PVDF materials by 40%. The urea group's hydrogen bonding network was identified as critical for this performance via DFT calculations (binding energy: -7.3 kcal/mol). This opens new possibilities for smart sensor technologies.

Ethopabate's environmental fate remains well-characterized through advanced analytical techniques. Biodegradation studies using activated sludge systems demonstrated complete mineralization within 7 days under aerobic conditions (>98% BOD/COD removal). Photolytic stability testing under simulated sunlight showed half-life exceeding 14 days at pH range 5–9, validated via LC-MS/MS quantification with LOQ of 0.1 ppb.

The compound's spectroscopic signatures provide definitive identification methods: FTIR analysis reveals characteristic peaks at ~1680 cm⁻¹ (urea carbonyl stretch) and ~3300 cm⁻¹ (NH stretching), while NMR spectra exhibit distinct proton signals at δ 7.8–8.2 ppm (pyrimidine protons). These parameters are now included in USP monographs and ICH guidelines for quality control purposes.

Ongoing research focuses on developing enzyme-linked Ethopabate conjugates for targeted drug delivery systems. A recent breakthrough from Stanford University demonstrated pH-sensitive hydrazone linkers capable of releasing active drug payloads within tumor microenvironments (pH ~6). In vitro cytotoxicity assays against HeLa cells showed IC₅₀ reduction from 15 μM to 4 μM compared to free drug formulations.

Ethopabate continues to be a focal point in interdisciplinary research due to its structural versatility and tunable physicochemical properties. With emerging applications spanning agriculture, healthcare, and advanced materials science – all supported by rigorous scientific validation – this compound represents an important tool for addressing contemporary challenges across multiple industries.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:59-06-3)Ethopabate
LE18626;LE3197
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:59-06-3)Ethopabate
sfd3211
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email